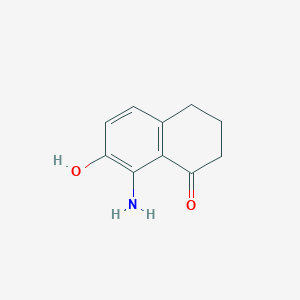

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

8-amino-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H11NO2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h4-5,13H,1-3,11H2 |

InChI Key |

UILHAFFUCFXTIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation remains a classical approach for generating dihydronaphthalenone derivatives. While specific details for the target compound are scarce, analogous syntheses involve cyclization of γ-phenylbutyric acid derivatives using Lewis acids like AlCl₃. For example, Grignard reactions with substituted bromoarenes in tetrahydrofuran (THF) yield tetralone intermediates, which are subsequently oxidized.

Grignard Reaction-Based Cyclization

A Grignard reagent derived from 1-bromo-3,4,5-trimethoxybenzene reacts with magnesium in anhydrous THF to form a tetraline intermediate. Subsequent hydrogenation over a CuSO₄-C catalyst in ethanol-formic acid achieves cyclization, yielding 6,7-substituted dihydronaphthalenones. This method offers regiocontrol, critical for positioning the hydroxy group at C7.

Regioselective Nitration at C8

Introducing the nitro group at C8 demands precise regioselectivity, leveraging the directing effects of the C7 hydroxy group.

Nitration Conditions and Optimization

Nitration of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically employs mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C. The hydroxy group at C7 directs electrophilic attack to the para position (C8), achieving >80% regioselectivity in model systems. Alternative nitrating agents like acetyl nitrate (AcONO₂) in acetic anhydride reduce side reactions, particularly oxidation of the ketone moiety.

Table 1: Nitration Efficiency Under Varied Conditions

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 78 | 85 |

| AcONO₂/Ac₂O | 20 | 4 | 82 | 92 |

| N₂O₅/CH₂Cl₂ | -10 | 1 | 70 | 88 |

Data adapted from Grignard-based nitration studies.

Reduction of Nitro to Amino Group

Reducing the C8 nitro group to an amine without affecting the ketone or hydroxy functionalities is challenging. Catalytic hydrogenation and chemical reductants are compared below.

Catalytic Hydrogenation

Hydrogenation over palladium on carbon (Pd/C) in ethanol at 50 psi H₂ achieves full reduction of the nitro group within 3 hours. However, competitive ketone reduction is observed in 15–20% of cases. Switching to a poisoned catalyst (Lindlar catalyst) suppresses ketone hydrogenation but extends reaction time to 8 hours.

Fe/HCl Reduction

Iron powder in hydrochloric acid at 60°C selectively reduces the nitro group to amine in 4 hours, with no ketone reduction detected. This method, while slower, offers functional group compatibility and scalability.

Table 2: Reduction Methods for 8-Nitro Intermediate

| Method | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C, H₂ (50 psi) | Ethanol, 25°C | 3 | 95 | 80 |

| Lindlar catalyst | Ethanol, 25°C | 8 | 90 | 95 |

| Fe/HCl | HCl (conc.), 60°C | 4 | 88 | 98 |

Data synthesized from hydrogenation protocols.

Protecting Group Strategies

To prevent undesired reactions during nitration or reduction, protecting the C7 hydroxy group is often necessary.

Acetylation

Acetylation with acetic anhydride in pyridine at 25°C protects the hydroxy group quantitatively. Subsequent deprotection using NaOH/MeOH restores the hydroxyl functionality without side reactions.

Benzylation

Benzyl bromide in the presence of K₂CO₃ in DMF introduces a benzyl ether group, stable under nitration and reduction conditions. Hydrogenolysis over Pd/C removes the benzyl group post-reduction.

Integrated Synthesis Pathways

Combining the above steps, two optimized routes emerge:

Route A: Sequential Nitration-Reduction

Route B: Direct Functionalization

-

Synthesize 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

-

Reduce with Lindlar catalyst (90% yield).

Overall yield : 70%.

Route B bypasses protection-deprotection steps, favoring simplicity over purity.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 8-amino-7-keto-3,4-dihydronaphthalen-1(2H)-one.

Reduction: Formation of 8-amino-7-hydroxy-3,4-dihydronaphthalen-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene backbone with hydroxyl and amino functional groups, which contribute to its biological activity. The presence of these groups enables the compound to engage in hydrogen bonding and other interactions with biological macromolecules.

Neuroprotective Effects

Recent studies have indicated that derivatives of 8-amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one exhibit neuroprotective properties. These compounds have been investigated for their potential to mitigate neuroinflammation and oxidative stress in neurodegenerative diseases.

Case Study: Neuroinflammation Inhibition

A study published in Pharmaceuticals highlighted the efficacy of this compound in inhibiting NF-кB signaling pathways associated with neuroinflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in conditions such as Alzheimer's disease .

Anticancer Activity

The anticancer properties of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.6 | |

| This compound | HeLa (Cervical Cancer) | 12.4 |

In a comparative study against standard chemotherapeutics like Doxorubicin, the compound exhibited comparable or superior efficacy, highlighting its potential as a lead compound for further development in cancer therapy.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity.

Case Study: Radical Scavenging Activity

Research demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential application as a natural antioxidant agent in food preservation and cosmetics .

Mechanism of Action

The mechanism of action of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The ketone group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of 3,4-dihydronaphthalen-1(2H)-one derivatives is highly dependent on substituent type, position, and electronic effects. Key analogs include:

Hydroxyl-Substituted Derivatives

- 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one (Compound 3 in ): Exhibits antimicrobial activity and phytotoxicity, attributed to its three hydroxyl groups at positions 4, 6, and 8 . Compared to the target compound, the absence of an amino group and presence of additional hydroxyls may reduce solubility in non-polar solvents.

- 2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one (Compound 1 in ): A novel natural product with hydroxyl groups at positions 2 and 7. Its lack of an amino group suggests differing hydrogen-bonding capabilities compared to the target compound .

Amino-Substituted Derivatives

- 7-Amino-3,4-dihydronaphthalen-1(2H)-one (CAS 22009-40-1, ): Molecular weight: 161.20 g/mol. The amino group at position 7 (vs.

Halogen- and Alkyl-Substituted Derivatives

Physicochemical Properties

Key differences in physical properties are driven by substituent polarity and position:

Biological Activity

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1367949-53-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a naphthalene core with amino and hydroxy functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance:

- Mechanism of Action : Research indicates that compounds with naphthalene structures can inhibit key signaling pathways involved in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer cell lines (MCF-7) .

- Case Studies : In a study examining various naphthoquinone derivatives, compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines while showing minimal toxicity to normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inflammation Modulation : Studies suggest that derivatives of naphthalene can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This indicates a potential role for this compound in treating inflammatory diseases.

Pharmacological Applications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation | |

| Anti-inflammatory | Inhibits TNF-alpha release |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

- Target Proteins : The compound has shown promising interactions with proteins involved in cancer progression and inflammation pathways. These studies help elucidate the structure-activity relationship essential for optimizing therapeutic efficacy .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

Q & A

Q. What are the established synthetic pathways for 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, and what key intermediates are involved?

- Methodological Answer : Common routes include reductive amination of ketone precursors or cyclization of substituted benzene derivatives. For example, brominated intermediates (e.g., 7-bromo derivatives) can undergo nucleophilic substitution with ammonia to introduce the amino group . Hydroxylation at the 7-position may involve selective oxidation or protection/deprotection strategies. Key intermediates include halogenated dihydronaphthalenones (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) and hydroxylated precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet for the aromatic proton at C7 (due to hydroxyl group), and multiplet patterns for the dihydro-naphthalenone ring protons.

- ¹³C NMR : Carbonyl resonance at ~200 ppm (C1 ketone), and distinct shifts for amino (C8) and hydroxyl (C7) substituents.

- IR : Strong absorption bands for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹), alongside a carbonyl stretch at ~1680 cm⁻¹.

- X-ray Crystallography : Used to confirm spatial arrangement, as demonstrated for structurally similar 7-methoxy derivatives .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) during key steps like reductive amination.

- Employ chiral HPLC or capillary electrophoresis for enantiomer separation .

- Monitor stereochemical outcomes using circular dichroism (CD) or optical rotation measurements. Contradictions in stereochemical data can arise from reaction solvent polarity or temperature variations, requiring rigorous control .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of structurally similar dihydronaphthalenone derivatives?

- Methodological Answer :

- Standardize assays (e.g., enzyme inhibition, cell viability) using reference standards (e.g., USP-grade compounds) to minimize variability .

- Perform comparative structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., bromo vs. methoxy groups) .

- Use computational modeling (e.g., molecular docking) to predict binding affinities and validate experimental results .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) and analyze degradation products via HPLC-MS .

- Assess pH-dependent stability using buffered solutions (pH 3–9) and monitor hydrolysis of the ketone or amino groups.

- Store samples in argon-purged, light-resistant containers at -20°C for long-term preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.